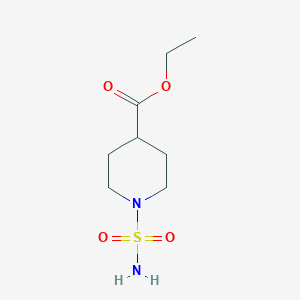
ethyl 1-sulfamoylpiperidine-4-carboxylate
描述
准备方法
The synthesis of ethyl 1-sulfamoylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with sulfonyl chloride and ethyl chloroformate under controlled conditions . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity .
化学反应分析
Ethyl 1-sulfamoylpiperidine-4-carboxylate can undergo various chemical reactions, including:
科学研究应用
Ethyl 1-sulfamoylpiperidine-4-carboxylate has several scientific research applications:
作用机制
The mechanism of action of ethyl 1-sulfamoylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
Ethyl 1-sulfamoylpiperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-sulfamoylpiperidine-1-carboxylate: This compound has a similar structure but differs in the position of the sulfonyl group.
Piperidine derivatives: Various piperidine derivatives with different substituents can be compared based on their chemical and biological properties.
This compound stands out due to its unique combination of a piperidine ring and a sulfonyl group, which imparts specific chemical and biological properties .
生物活性
Ethyl 1-sulfamoylpiperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a sulfamoyl group and a carboxylate moiety. The general structure can be represented as follows:
This structure contributes to its interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Research has indicated that piperidine derivatives, including this compound, exhibit several mechanisms of action:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of carbonic anhydrases (CAs), which are critical for various physiological processes. Inhibition of specific isoforms like hCA IX and hCA XII has implications for cancer therapy due to their overexpression in certain tumors .
- Antimicrobial Activity : Studies have suggested that sulfamoyl derivatives can act against bacterial pathogens by selectively inhibiting microbial carbonic anhydrases without affecting human CAs .
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties, particularly against colorectal cancer. Its efficacy surpasses that of traditional chemotherapeutics like irinotecan .
- Neuroprotective Effects : Some piperidine derivatives have been linked to neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
属性
IUPAC Name |
ethyl 1-sulfamoylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-2-14-8(11)7-3-5-10(6-4-7)15(9,12)13/h7H,2-6H2,1H3,(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPNDWDJUYYAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















